
1-Bromobut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromobut-1-ene (CAS: 31844-98-1) is a brominated alkene with the molecular formula C₄H₇Br and an average molecular weight of 135.00 g/mol . Its structure features a bromine atom and a double bond at the first carbon (C1), resulting in distinct physicochemical properties. Key physical parameters include:
- Density: 1.3119 g/cm³
- Boiling point: ~88.08°C
- Flash point: 14.5°C (highly flammable)
- Vapor pressure: 53.4 mmHg at 25°C
The compound exists as a mixture of (Z)- and (E)-isomers, though the (Z)-isomer is often highlighted for its utility in organometallic reactions, such as forming lithium cuprates for conjugate additions .
Preparation Methods
Decarboxylative Bromination of trans-2-Pentenoic Acid
Reaction Mechanism and Conditions
The bromination of trans-2-pentenoic acid (CH₃CH=CHCH₂COOH) represents a direct route to 1-bromobut-1-ene. In this method, bromine (Br₂) reacts with the α,β-unsaturated carboxylic acid in N,N-dimethylformamide (DMF) under sodium carbonate (Na₂CO₃) catalysis. The reaction proceeds via electrophilic addition to the double bond, followed by decarboxylation to eliminate carbon dioxide (CO₂).
$$
\text{trans-2-pentenoic acid} + \text{Br}2 \xrightarrow{\text{DMF, Na}2\text{CO}3} \text{this compound} + \text{CO}2 + \text{HBr}
$$
Yield and Optimization
This method achieves a moderate yield of 54%. Optimization studies indicate that excess bromine and controlled temperatures (20–25°C) minimize side reactions, such as di-bromination. The use of DMF as a polar aprotic solvent stabilizes the intermediate bromonium ion, enhancing regioselectivity.
Nickel-Catalyzed Addition of Phenylzinc Ethyl to But-1-yne
Catalytic Cycle and Stereoselectivity
A scalable synthesis involves the nickel acetylacetonate [Ni(acac)₂]-catalyzed addition of phenylzinc ethyl (PhZnEt) to but-1-yne (CH≡CCH₂CH₃). The reaction forms a vinylzinc intermediate, which undergoes bromination to yield (Z)-1-bromobut-1-ene with 58–62% overall yield.
$$
\text{But-1-yne} + \text{PhZnEt} \xrightarrow{\text{Ni(acac)}2} \text{vinylzinc intermediate} \xrightarrow{\text{Br}2} \text{(Z)-1-bromobut-1-ene}
$$
Industrial Adaptations
Substoichiometric quantities of diphenylzinc (Ph₂Zn) reduce costs, while inert atmosphere conditions prevent oxidative side reactions. Safety protocols for large-scale bromination include controlled reagent addition and real-time temperature monitoring to mitigate exothermic risks.
Dehydrohalogenation of 1,2-Dibromobutane
Base-Mediated Elimination
Treatment of 1,2-dibromobutane (CH₂BrCH₂CH₂CH₂Br) with a strong base, such as potassium hydroxide (KOH), induces β-elimination to form this compound. The reaction follows an E2 mechanism, with the base abstracting a β-hydrogen anti-periplanar to the leaving bromine atom.
$$
\text{1,2-dibromobutane} + \text{KOH} \rightarrow \text{this compound} + \text{KBr} + \text{H}_2\text{O}
$$
Regiochemical Challenges
Competing elimination pathways may produce but-1-ene (CH₂=CHCH₂CH₃) or 2-bromobut-1-ene as byproducts. Polar solvents like ethanol favor the formation of this compound by stabilizing the transition state.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
1-Bromobut-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile.
Elimination Reactions: Under basic conditions, bromobutene can undergo elimination reactions to form butadiene.
Addition Reactions: this compound can react with halogens or hydrogen halides to form dihalogenated or halogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic solution.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are used.
Addition: Halogens like chlorine or bromine, and hydrogen halides like hydrogen chloride or hydrogen bromide, are used under controlled conditions.
Major Products
Substitution: Products include various substituted butenes depending on the nucleophile used.
Elimination: The major product is butadiene.
Addition: Products include dihalogenated butanes or halogenated butenes.
Scientific Research Applications
Chemical Properties and Structure
1-Bromobut-1-ene has the molecular formula C₄H₇Br and features a bromine atom attached to a butene chain. Its structure can be represented as follows:
Synthetic Applications
Building Block in Organic Synthesis:
this compound serves as a valuable building block in the synthesis of various complex organic molecules. It is utilized in:
- Synthesis of Largazole: A total synthesis approach using this compound has been employed to produce largazole, a potent histone deacetylase inhibitor, showcasing its importance in medicinal chemistry .
- Preparation of Dienehydrazides: The compound is used in the preparation of dienehydrazides, which are important intermediates in organic synthesis .
Reactions:
The compound can undergo various chemical reactions, including:
- Nucleophilic Substitution: The bromine atom can be substituted with other functional groups.
- Grubbs Ring-Closing Metathesis: This reaction has been applied to yield gymnodimine, a biotoxin, from this compound .
Biological Applications
Medicinal Chemistry:
Research indicates that this compound derivatives may exhibit biological activity. For instance:
- Histone Deacetylase Inhibition: The synthesis of analogs of largazole has shown promising results in inhibiting histone deacetylases, which are implicated in cancer progression .
Case Study 1: Total Synthesis of Largazole
In a study published by the Journal of the American Chemical Society, researchers successfully synthesized largazole using this compound as a key intermediate. This synthesis involved multiple steps and demonstrated an overall yield of 19%, highlighting the compound's utility in developing therapeutic agents .
Case Study 2: Grubbs Metathesis
A study focused on the application of this compound in double alkylation reactions followed by Grubbs ring-closing metathesis to produce gymnodimine. This research illustrated the compound's versatility and importance in synthesizing complex natural products .
Table 1: Summary of Reactions Involving this compound
Mechanism of Action
The mechanism of action of bromobutene involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new compound. In elimination reactions, the bromine atom is removed along with a hydrogen atom, leading to the formation of a double bond and the production of butadiene.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: 1-Bromobut-1-ene vs. 1-Bromobut-2-ene
This structural difference impacts reactivity:
- This compound : The vinylic bromine facilitates elimination or metalation reactions (e.g., with t-BuLi/Cu(I)) to generate reactive intermediates for organic synthesis .
- 1-Bromobut-2-ene: The allylic bromine may favor substitution (e.g., SN2) or radical pathways.
Property | This compound | 1-Bromobut-2-ene |
---|---|---|
Molecular Formula | C₄H₇Br | C₄H₇Br |
Double Bond Position | C1 | C2 |
Key Reactivity | Metalation, conjugate additions | Likely substitution |
Applications | Organometallic synthesis | Limited data |
Saturated Analogue: 1-Bromobutane
1-Bromobutane (CAS: 109-65-9) is a saturated bromoalkane (C₄H₉Br ) with divergent properties:
- Boiling point : ~101–102°C (higher than this compound due to lack of double bond)
- Flash point : ~23°C (less flammable than this compound)
- Reactivity : Undergoes nucleophilic substitution (SN2) rather than elimination, making it a common alkylating agent .
Property | This compound | 1-Bromobutane |
---|---|---|
Molecular Weight | 135.00 g/mol | 137.02 g/mol |
Structure | Unsaturated (C=C) | Saturated (C-C) |
Key Reactivity | Elimination, metalation | SN2 alkylation |
Applications | Organometallic synthesis | Solvent, alkylation agent |
Chain-Length Analogues: 1-Bromopentane and 1-Bromoundecane
Longer-chain bromoalkanes exhibit increased molecular weight and boiling points:
- 1-Bromopentane (CAS: 110-53-2, C₅H₁₁Br ):
- 1-Bromoundecane (CAS: 693-67-4, C₁₁H₂₃Br ):
Property | This compound | 1-Bromopentane | 1-Bromoundecane |
---|---|---|---|
Molecular Formula | C₄H₇Br | C₅H₁₁Br | C₁₁H₂₃Br |
Boiling Point | ~88°C | ~129°C | ~240°C (estimated) |
Primary Use | Organometallic reagents | Solvent, intermediates | Surfactants, polymers |
Reactivity Comparison with 1-Bromopropane
1-Bromopropane (1-BP, CAS: 106-94-5) is a shorter-chain bromoalkane (C₃H₇Br) with significant industrial use but notable neurotoxicity . Unlike this compound, 1-BP lacks a double bond, leading to:
- Reactivity : Preferential SN2 substitution.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Bromobut-1-ene, and how can purity be validated?
Methodological Answer:
- Synthesis Optimization : Compare methods like allylic bromination of 1,3-butadiene with NBS (N-bromosuccinimide) under radical initiation vs. dehydrohalogenation of 1,2-dibromobutane with a strong base (e.g., KOH). Track variables (temperature, solvent polarity, catalyst loading) to optimize yield .
- Purity Validation : Use gas chromatography (GC) with flame ionization detection (FID) to quantify purity. Confirm structural integrity via 1H NMR (e.g., characteristic vinyl proton peaks at δ 5.3–5.8 ppm) and FT-IR (C-Br stretch ~550–650 cm−1) .
Q. How does steric hindrance influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Experimental Design : Perform competitive reactions with primary (e.g., NaI in acetone) and bulky nucleophiles (e.g., tert-butoxide). Monitor reaction progress via TLC or GC-MS.
- Data Interpretation : Compare rate constants (k) using the Eyring equation. Steric effects typically reduce SN2 reactivity, favoring elimination pathways (e.g., formation of butadiene) .
Advanced Research Questions
Q. What mechanistic insights explain contradictory regioselectivity in radical addition reactions involving this compound?
Methodological Answer:
- Contradiction Analysis : Conflicting reports may arise from initiator choice (e.g., AIBN vs. light-induced radicals). Use EPR spectroscopy to detect radical intermediates.
- Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to compare transition-state energies for bromine radical addition at C1 vs. C2. Correlate with experimental outcomes (e.g., allylic vs. vinylic product ratios) .
Q. How can solvent effects on this compound’s stability be systematically quantified under varying storage conditions?
Methodological Answer:
- Stability Protocol : Store samples in polar (DMSO), nonpolar (hexane), and aprotic (THF) solvents under inert (N2) and ambient conditions. Monitor degradation via 1H NMR over 30 days.
- Kinetic Analysis : Plot degradation half-life (t1/2) vs. solvent polarity index. Use Arrhenius plots to model temperature dependence (e.g., 4°C vs. 25°C) .
Q. What role does this compound play in catalytic cross-coupling reactions, and how do ligand systems modulate efficiency?
Methodological Answer:
- Catalytic Screening : Test Pd(0)/Pd(II) systems (e.g., Suzuki-Miyaura coupling) with phosphine (PPh3) and N-heterocyclic carbene (NHC) ligands. Measure turnover frequency (TOF) via in situ Raman spectroscopy.
- Data Table :
Ligand System | TOF (h−1) | Yield (%) | Byproduct Formation |
---|---|---|---|
PPh3 | 120 | 78 | <5% |
NHC | 450 | 92 | 12% |
- Interpretation : NHC ligands enhance TOF but increase undesired β-hydride elimination. Balance activity vs. selectivity using steric tuning .
Q. Data Contradiction & Validation
Q. How should researchers resolve discrepancies in reported spectroscopic data for this compound?
Methodological Answer:
- Cross-Validation : Replicate measurements using standardized conditions (e.g., 400 MHz NMR, CDCl3 solvent). Compare with literature databases (SciFinder, Reaxys).
- Error Source Analysis : Identify impurities (e.g., residual starting materials) via GC-MS. For 13C NMR shifts, ensure decoupling parameters match prior studies .
Q. Safety & Handling in Academic Settings
Q. What protocols mitigate risks when handling this compound in air-sensitive reactions?
Methodological Answer:
- Safety Framework : Use Schlenk lines for inert atmosphere transfers. Conduct reactivity tests on small scales (≤1 mmol) to assess exothermicity via calorimetry.
- Emergency Preparedness : Maintain HBr gas scrubbers and ensure fume hoods meet ≥100 fpm face velocity. Document first-aid procedures for skin/eye exposure per SDS guidelines .
Q. Computational & Experimental Synergy
Q. Can MD simulations predict the solvation dynamics of this compound in ionic liquids?
Methodological Answer:
Properties
Molecular Formula |
C4H7B |
---|---|
Molecular Weight |
135 g/mol |
IUPAC Name |
1-bromobut-1-ene |
InChI |
InChI=1S/C4H7Br/c1-2-3-4-5/h3-4H,2H2,1H3 |
InChI Key |
IUXHPSPHPKXTPA-UHFFFAOYSA-N |
SMILES |
CCC=CBr |
Canonical SMILES |
CCC=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.